Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing a free amine that can participate in further chemical reactions. The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4R)-1-benzyl-4-amino-pyrrolidine-3-carboxylate: Lacks the Boc protection, making it more reactive.
Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Differing position of the carboxylate group.
Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxamide: Amide instead of ester.
Uniqueness
Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is unique due to its combination of a Boc-protected amine and an ester moiety, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H26N2O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m1/s1 |
InChI Key |
MDCRPZPQWWVTKY-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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